molecular formula C21H24N2O2S B2815628 n-(2-{5-Acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide CAS No. 1287491-91-1

n-(2-{5-Acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide

Cat. No.: B2815628
CAS No.: 1287491-91-1
M. Wt: 368.5
InChI Key: LCCXZGQNFJXWMT-UHFFFAOYSA-N
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Description

n-(2-{5-Acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[3,2-c]pyridine core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-{5-Acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,2-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

n-(2-{5-Acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .

Scientific Research Applications

n-(2-{5-Acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(2-{5-Acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

IUPAC Name

N-[2-(5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-4-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-14(24)23-12-10-19-17(11-13-26-19)20(23)16-8-4-5-9-18(16)22-21(25)15-6-2-3-7-15/h4-5,8-9,11,13,15,20H,2-3,6-7,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCXZGQNFJXWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1C3=CC=CC=C3NC(=O)C4CCCC4)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287491-91-1
Record name N-(2-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide
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